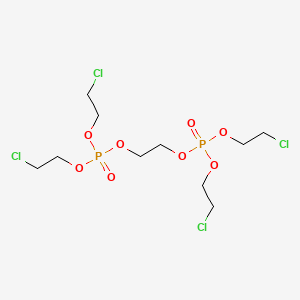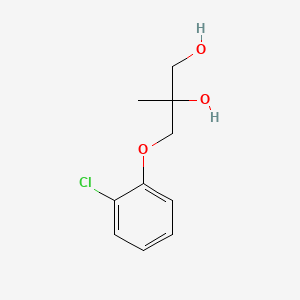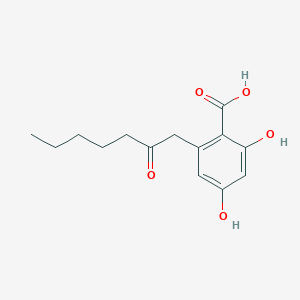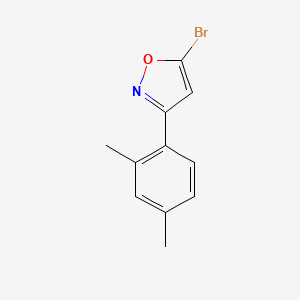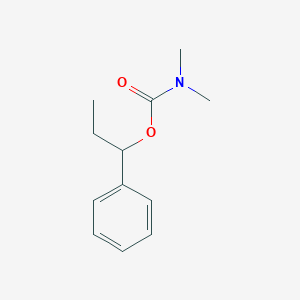![molecular formula C25H19NO3 B13800871 2-Naphthalenecarboxylic acid, 1-[benzoyl(2-methylphenyl)amino]-](/img/structure/B13800871.png)
2-Naphthalenecarboxylic acid, 1-[benzoyl(2-methylphenyl)amino]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[N-Benzoyl(2-methylphenyl)amino]naphthalene-2-carboxylic acid is an organic compound that features a naphthalene core substituted with a benzoyl group and a 2-methylphenylamino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[N-Benzoyl(2-methylphenyl)amino]naphthalene-2-carboxylic acid typically involves a multi-step process. One common method includes the following steps:
Nitration: Naphthalene undergoes nitration to form 1-nitronaphthalene.
Reduction: The nitro group is reduced to an amino group, yielding 1-aminonaphthalene.
Acylation: The amino group is then acylated with benzoyl chloride to form 1-benzoylaminonaphthalene.
Substitution: The benzoylaminonaphthalene undergoes a substitution reaction with 2-methylphenylamine to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-[N-Benzoyl(2-methylphenyl)amino]naphthalene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield amines or other reduced derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while substitution reactions can introduce various functional groups onto the naphthalene ring.
Applications De Recherche Scientifique
1-[N-Benzoyl(2-methylphenyl)amino]naphthalene-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-[N-Benzoyl(2-methylphenyl)amino]naphthalene-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Benzoylaminonaphthalene: Lacks the 2-methylphenyl group, making it less sterically hindered.
2-Naphthalenecarboxylic acid: Lacks the benzoyl and 2-methylphenylamino groups, resulting in different chemical properties.
N-Benzoyl-2-methylaniline: Lacks the naphthalene core, affecting its overall stability and reactivity.
Uniqueness
1-[N-Benzoyl(2-methylphenyl)amino]naphthalene-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it valuable for specialized applications in research and industry.
Propriétés
Formule moléculaire |
C25H19NO3 |
|---|---|
Poids moléculaire |
381.4 g/mol |
Nom IUPAC |
1-(N-benzoyl-2-methylanilino)naphthalene-2-carboxylic acid |
InChI |
InChI=1S/C25H19NO3/c1-17-9-5-8-14-22(17)26(24(27)19-11-3-2-4-12-19)23-20-13-7-6-10-18(20)15-16-21(23)25(28)29/h2-16H,1H3,(H,28,29) |
Clé InChI |
QZXZZPJRDRYUHN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1N(C2=C(C=CC3=CC=CC=C32)C(=O)O)C(=O)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoic acid;1-ethylpyrrole-2,5-dione](/img/structure/B13800789.png)
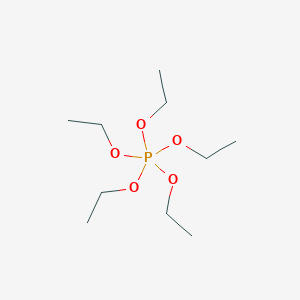
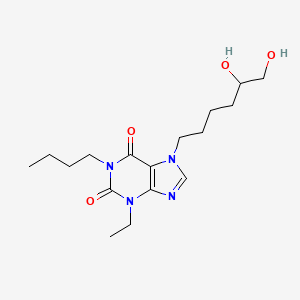

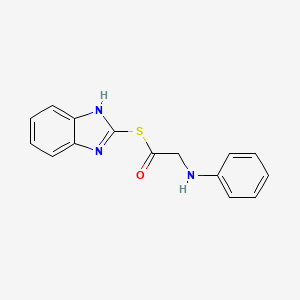
![Acetamide,N-cyclopropyl-N-[(1,2-dihydro-6-methyl-2-oxo-3-quinolinyl)methyl]-](/img/structure/B13800812.png)

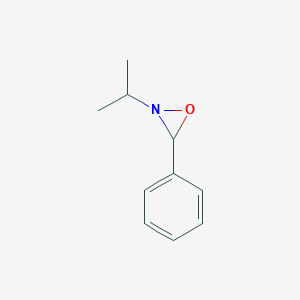
![1-Ethyl-4-[2-(4-propylcyclohexyl)ethyl]cyclohexane](/img/structure/B13800826.png)
